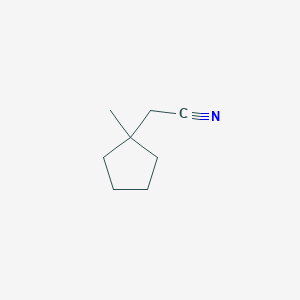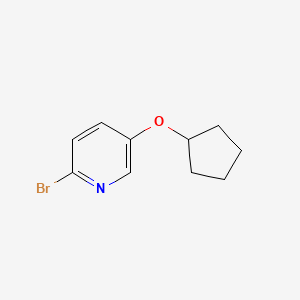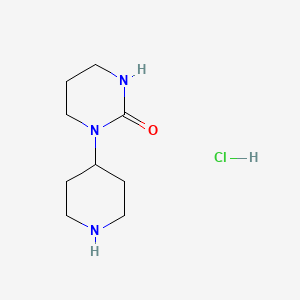
2-(1-Methylcyclopentyl)acetonitrile
Descripción general
Descripción
2-(1-Methylcyclopentyl)acetonitrile is a chemical compound with the molecular formula C8H13N . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopentyl)acetonitrile consists of a cyclopentyl ring with a methyl group and an acetonitrile group attached . The InChI code for this compound is 1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Methylcyclopentyl)acetonitrile are not detailed in the sources retrieved, acetonitrile, a related compound, is known to be used as a building block in organic synthesis .Physical And Chemical Properties Analysis
2-(1-Methylcyclopentyl)acetonitrile is a liquid at room temperature . It has a molecular weight of 123.2 . More specific physical and chemical properties are not available in the sources retrieved.Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
2-(1-Methylcyclopentyl)acetonitrile serves as an important intermediate in organic synthesis. Its structure is conducive to the formation of more complex organic compounds, particularly in the synthesis of nitrogen-containing molecules .
Solvent Properties
Due to its chemical properties, this compound can act as a solvent in various organic reactions. Its ability to dissolve both organic and inorganic substances makes it valuable in facilitating chemical reactions .
Electrochemical Conversions
The compound’s good conductivity and environmentally friendly features make it suitable for electrochemical conversions. It’s used to afford nitrogen-containing or nitrile-containing compounds in a more sustainable manner .
Cyanomethylation Reactions
It plays a role in cyanomethylation reactions, which are crucial for introducing the cyano group into organic molecules, thereby altering their chemical behavior and applications .
Synthon in Organic Reactions
As a synthon, 2-(1-Methylcyclopentyl)acetonitrile is used to generate radicals or nucleophiles that are essential in various organic reactions, including the creation of heterocyclic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound could be used to develop new drugs, especially those with a cyclopentyl ring, which is a common motif in medicinal chemistry .
Material Science
The compound’s unique structure may be explored in material science for the development of new materials with specific properties like increased durability or conductivity .
Analytical Chemistry
In analytical chemistry, 2-(1-Methylcyclopentyl)acetonitrile might be used as a standard or reagent in chromatographic methods to identify or quantify substances .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-methylcyclopentyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKTWSXMVCKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)







![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)

![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)